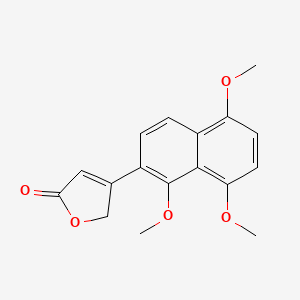
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring substituted with three methoxy groups and a furanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: Starting with a naphthalene derivative, methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the furanone moiety: This step may involve the formation of a furan ring through cyclization reactions, followed by the attachment of the furanone to the naphthalene core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furanone moiety can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield naphthalene-2,3-dicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of 4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and furanone moiety can play crucial roles in binding to these targets and exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,8-Trimethoxynaphthalene: Lacks the furanone moiety but shares the naphthalene core with methoxy groups.
2-Furanone derivatives: Compounds with a furanone ring but different substituents on the naphthalene core.
Uniqueness
4-(1,5,8-Trimethoxynaphthalen-2-yl)furan-2(5H)-one is unique due to the combination of the naphthalene core with three methoxy groups and the furanone moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
919800-60-5 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
3-(1,5,8-trimethoxynaphthalen-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C17H16O5/c1-19-13-6-7-14(20-2)16-12(13)5-4-11(17(16)21-3)10-8-15(18)22-9-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
SGWARVKAUKQCPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=C(C2=C(C=C1)OC)OC)C3=CC(=O)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


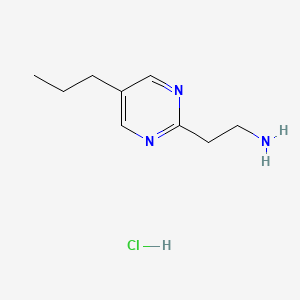
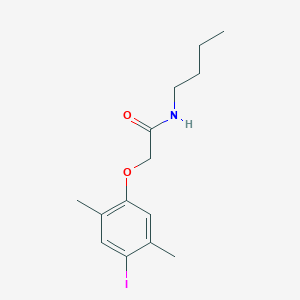
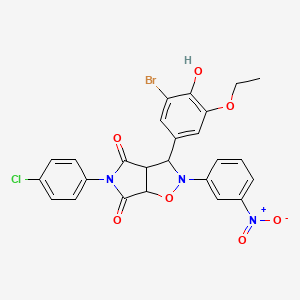
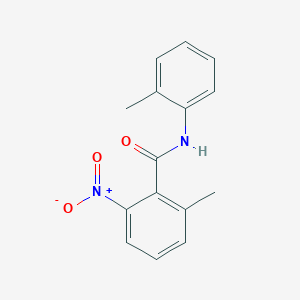
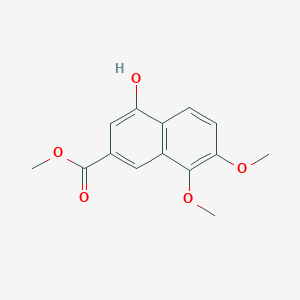
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)

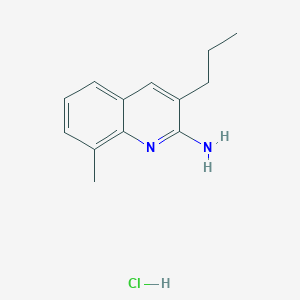
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)



![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

